(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 2nd position on the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-fluoro-1-tetralone.
Reduction: The ketone group of 6-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems for chiral resolution and purification is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding tetrahydronaphthalene derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of substituted tetrahydronaphthalene derivatives with various functional groups.
Scientific Research Applications
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the (S)-configuration and hydrochloride salt form.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Contains a hydroxyl group instead of an amine group.
1,2,3,4-Tetrahydronaphthalen-2-amine: Lacks the fluorine atom at the 6th position.
Uniqueness
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific (S)-configuration, which can result in different biological activity compared to its racemic or ®-enantiomer counterparts. The presence of the fluorine atom enhances its chemical stability and potential interactions with biological targets.
Properties
IUPAC Name |
(2S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVAXAVZRQAGJ-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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